molecular formula C10H14ClNO B2919646 (1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride CAS No. 2137758-06-4

(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride

Cat. No.: B2919646
CAS No.: 2137758-06-4
M. Wt: 199.68
InChI Key: SNRPNRYBBYUHMG-UXQCFNEQSA-N
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Description

(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride: is a chemical compound with the molecular formula C10H13NO.ClH . It is a hydrochloride salt of 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol , which is a derivative of naphthalene. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reduction of Naphthalene Derivatives: One common synthetic route involves the reduction of naphthalene derivatives to produce the tetrahydronaphthalene core.

  • Amination Reaction:

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes, including catalytic hydrogenation and amination reactions. These processes are optimized for efficiency and yield, often using advanced chemical engineering techniques to ensure purity and consistency.

Chemical Reactions Analysis

(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

  • Reduction: Reduction reactions can further reduce the compound, potentially leading to the formation of different structural isomers.

  • Substitution Reactions: Substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various alkyl halides and amines can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Naphthoquinones, hydroxylated naphthalenes.

  • Reduction Products: Reduced naphthalene derivatives.

  • Substitution Products: Alkylated or amino-substituted derivatives.

Scientific Research Applications

This compound has several scientific research applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex naphthalene derivatives.

  • Biology: It can be used as a probe or intermediate in biochemical studies, particularly in the study of enzyme mechanisms.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride: can be compared with other similar compounds, such as 1-naphthalenamine and 1-naphthalenol . These compounds share the naphthalene core but differ in their functional groups and properties. The uniqueness of This compound lies in its specific stereochemistry and the presence of the amino group, which can influence its reactivity and applications.

Comparison with Similar Compounds

  • 1-Naphthalenamine

  • 1-Naphthalenol

  • 1,2,3,4-Tetrahydro-1-naphthylamine

Properties

IUPAC Name

(1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-4,9-10,12H,5-6,11H2;1H/t9-,10+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRPNRYBBYUHMG-UXQCFNEQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]([C@@H]1O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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